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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the
structural elucidation of BocNH-PEG5-CH2CH2Br, a heterobifunctional polyethylene glycol
(PEG) linker. This compound, systematically named tert-butyl N-[2-[2-[2-[2-[2-(2-
bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyllcarbamate, is a critical reagent in
bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACS). This guide
details the expected outcomes from nuclear magnetic resonance (NMR) spectroscopy, mass
spectrometry (MS), and high-performance liquid chromatography (HPLC), presented in a clear,
tabular format for easy reference. Detailed experimental protocols and workflow visualizations
are provided to assist researchers in the verification of this molecule's structure and purity.

Chemical Identity

BocNH-PEG5-CH2CH2BYr is a chemical compound with a molecular formula of C1L7H34BrNO7
and a molecular weight of approximately 444.4 g/mol [1][2]. Its structure consists of a tert-
butyloxycarbonyl (Boc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a
terminal bromoethyl group[2]. The IUPAC name for this compound is tert-butyl N-[2-[2-[2-[2-[2-
(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyljcarbamate[1]. It is commonly used as a
linker in the synthesis of bioconjugates and PROTACSs[3].
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Property Value
Chemical Formula C17H34BrNO7
Molecular Weight 444.4 g/mol

tert-butyl N-[2-[2-[2-[2-[2-(2-

IUPAC Name bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]
carbamate

CAS Number 1392499-33-0
CC(C)

SMILES

(C)OC(=0O)NCcOoccoccoccoccocesr

Analytical Techniques for Structural Elucidation

The primary techniques for confirming the structure of BocNH-PEG5-CH2CH2Br are 'H NMR,
13C NMR, Mass Spectrometry, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the presence of key functional groups and
the overall structure of the molecule.

2.1.1. Predicted *H NMR Data

The *H NMR spectrum is expected to show characteristic signals for the Boc group, the PEG
chain, and the bromoethyl group.
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

(CH3)sC- 1.44 Singlet 9H
-NH-CH2z-CH2-O- 3.25 Triplet 2H
-NH-CHz-CH2-O- 3.54 Triplet 2H
-O-CH2-CH2-O- (PEG _

) 3.64 - 3.67 Multiplet 16H
chain)
-O-CH2-CH2-Br 3.81 Triplet 2H
-O-CHz2-CH2-Br 3.45 Triplet 2H
-NH- ~5.0 (broad) Singlet 1H

2.1.2. Predicted 3C NMR Data

The 3C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (6, ppm)
(CH3)sC- 28.7

(CH3)sC- 79.5

-NH-CH2-CH2-0O- 40.5

-O-CH2-CH2-O- (PEG chain) 70.3-71.5

-O-CH2-CH2-Br 71.0

-O-CH2-CH2-Br 30.2

-C=0 156.1

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation analysis. Electrospray ionization (ESI) is a suitable
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technique for this molecule.

2.2.1. Predicted Mass Spectrum Data

lon Predicted m/z
[M+Na]* 466.14

[M+H]* 444.16
M-Boc+H]* 344.11

[

Fragment from loss of C2H4O

[M+H - 44.03]*, etc.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A reversed-phase method is typically

suitable.

2.3.1. Predicted HPLC Data

Parameter

Value

Column

C18, 4.6 x 150 mm, 5 pm

Mobile Phase A

0.1% Trifluoroacetic acid (TFA) in Water

Mobile Phase B

0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min

) UV at 210 nm or Evaporative Light Scattering
Detection

Detector (ELSD)

Expected Retention Time

Dependent on the specific system, but expected

to be in the mid-to-late part of the gradient.

Experimental Protocols
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NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of BocNH-PEG5-CH2CH2Br in approximately 0.7
mL of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de).

Instrument: A 400 MHz or higher field NMR spectrometer.

'H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Set the spectral width to cover the range of 0-10 ppm.

o Use a relaxation delay of at least 1 second.

13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alonger acquisition time and more scans will be required compared to *H NMR.

o Set the spectral width to cover the range of 0-160 ppm.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry Protocol

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of
1-10 pg/mL in the mobile phase.

Instrument: An electrospray ionization mass spectrometer (ESI-MS), such as a time-of-flight
(TOF) or quadrupole instrument.

Acquisition:

o Infuse the sample directly or via liquid chromatography.
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o Acquire the spectrum in positive ion mode.

o Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to maximize the signal of the molecular ion.

o For fragmentation studies (MS/MS), select the precursor ion of interest and apply collision-
induced dissociation (CID).

HPLC Protocol

o Sample Preparation: Dissolve the sample in the mobile phase at a concentration of
approximately 1 mg/mL. Filter the sample through a 0.45 um syringe filter before injection.

 Instrument: A standard HPLC system equipped with a UV detector or an ELSD.

e Method:
o Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% B).
o Inject 10-20 pL of the sample.
o Run the gradient as specified in the table above.

o Monitor the chromatogram for the main product peak and any impurity peaks.

Workflow and Pathway Visualizations
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Analytical Techniques Data Interpretation
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Caption: Workflow for the structural elucidation of BocNH-PEG5-CH2CH2Br.
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Caption: Logical relationship of structural components to chemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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